L-Napamp

Description

Contextualizing L-Napamp as a Bioactive Chemical Entity

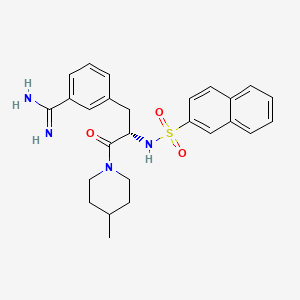

This compound is recognized as a bioactive chemical entity within the realm of chemical biology. Bioactive compounds are substances that have an effect on living organisms, cells, or biomolecules. This compound's activity stems from its specific interactions with biological targets, which are explored in detailed research studies. Its structure, incorporating a naphthyl group and a 3-amidinophenylalanyl moiety linked to a 4-methylpiperidide, contributes to its ability to bind to and influence the function of certain proteins. The precise definition of the this compound moiety has been established through techniques like electron density analysis in crystallographic studies. researchgate.net

Significance in Protease Inhibition Studies

A key area where this compound demonstrates significance is in protease inhibition studies. Proteases are enzymes that catalyze the breakdown of proteins, playing crucial roles in numerous physiological and pathological processes. Inhibiting specific proteases can be a strategy for therapeutic intervention or for understanding their biological functions. This compound has been identified as an inhibitor of certain serine proteases, particularly thrombin and trypsin. researchgate.net Research has investigated its binding affinity and inhibitory constants (Ki) against these enzymes. researchgate.net Studies have shown that this compound binds to the active site of thrombin, with its 3-amidinophenyl ring anchoring in the S1 pocket. researchgate.net The presence of the 4-methyl group in the piperidine (B6355638) ring has been shown to enhance binding affinity. researchgate.net

Research findings on the inhibition constants of this compound and related compounds provide valuable data for understanding structure-activity relationships in protease inhibition. For example, comparative studies with similar inhibitors like NAPAP have revealed insights into how subtle structural differences influence binding interactions and inhibitory potency. researchgate.net

Role as a Peptidomimetic in Biochemical Research

This compound functions as a peptidomimetic in biochemical research. Peptidomimetics are compounds that mimic the structural or functional properties of peptides but often possess improved characteristics, such as enhanced stability or bioavailability. researchgate.net this compound incorporates features of amino acids and peptide-like linkages, allowing it to interact with enzymes that typically recognize peptide substrates or inhibitors. Its peptidomimetic nature makes it a valuable tool for probing the substrate specificity and active site characteristics of proteases. By studying how this compound binds and inhibits these enzymes, researchers can gain a deeper understanding of the molecular basis of enzyme-ligand interactions. This knowledge can inform the design of more potent and selective inhibitors for various biochemical and potential therapeutic applications. The use of non-canonical amino acids, which include components found in peptidomimetics like this compound, is a growing area in protease research for applications such as enzyme kinetics studies and analyzing molecular interactions. researchgate.netmdpi.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

159702-07-5 |

|---|---|

Molecular Formula |

C26H30N4O3S |

Molecular Weight |

478.6 g/mol |

IUPAC Name |

3-[(2S)-3-(4-methylpiperidin-1-yl)-2-(naphthalen-2-ylsulfonylamino)-3-oxopropyl]benzenecarboximidamide |

InChI |

InChI=1S/C26H30N4O3S/c1-18-11-13-30(14-12-18)26(31)24(16-19-5-4-8-22(15-19)25(27)28)29-34(32,33)23-10-9-20-6-2-3-7-21(20)17-23/h2-10,15,17-18,24,29H,11-14,16H2,1H3,(H3,27,28)/t24-/m0/s1 |

InChI Key |

NXVHWZWNOYBQDB-DEOSSOPVSA-N |

SMILES |

CC1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Isomeric SMILES |

CC1CCN(CC1)C(=O)[C@H](CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Canonical SMILES |

CC1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Appearance |

Solid powder |

Other CAS No. |

159702-07-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(3-(3-(aminoiminomethyl)phenyl)-2-((2-naphthalenylsulfonyl)amino)-1-oxopropyl)-4-methylpiperidine L-NAPAMP N(alpha)-2-naphthylsulfonyl-3-amidinophenylalanyl-4-methylpiperidide |

Origin of Product |

United States |

Synthetic Methodologies and Computational Design Approaches for L Napamp and Its Analogs

Established Synthetic Pathways for L-Napamp and Related Structures

The synthesis of this compound and related structures typically involves the construction of a peptidic or peptidomimetic scaffold incorporating specific functional groups crucial for interaction with target proteins, such as the amidinophenylalanine moiety and a naphthylsulfonyl group. While specific detailed synthetic routes for this compound itself are not extensively detailed in the provided search results, the synthesis of related protease inhibitors and non-canonical amino acids (ncAAs) provides insight into the methodologies likely employed. Chemical synthesis is a primary method for generating a wide range of ncAAs, which can then be incorporated into peptides and proteins through various in vivo and in vitro methods or via specific chemical and enzymatic modifications. mdpi.comnih.gov These modifications can occur on the protein backbone or amino acid side chains, leading to altered protein properties. nih.gov The synthesis of peptidomimetic analogs often involves coupling reactions to build the peptide-like structure and introducing the desired non-proteinogenic components.

Rational Design Strategies for this compound Derivatization

Rational design in the context of this compound derivatization is driven by an understanding of its interaction with its biological target, such as thrombin. The crystal structure of thrombin in complex with this compound has been studied, revealing key binding interactions. nih.gov This structural information is crucial for designing modifications to the this compound scaffold that could enhance binding affinity, selectivity, or other desired properties. For example, the presence of the 4-methyl group in the piperidine (B6355638) ring of this compound contributes significantly to its binding affinity to thrombin, suggesting that modifications in this region or other areas that interact with hydrophobic pockets (like the S2-cavity in thrombin) could lead to improved analogs. nih.gov Rational design involves identifying specific sites on the molecule for modification based on structural data and predicted interactions, aiming to optimize features such as shape complementarity, hydrogen bonding, and hydrophobic contacts.

Application of De Novo Design Algorithms (e.g., DOGS) Utilizing this compound as a Reference

De novo design algorithms are computational tools used to generate novel molecular structures with desired properties, often by mimicking chemical synthesis pathways. plos.orguni-frankfurt.de this compound has been utilized as a reference compound in such algorithms, specifically in the Design of Genuine Structures (DOGS) software. researchgate.netnih.govd-nb.info DOGS is a reaction-based de novo design method that constructs molecules through iterative fragment assembly, considering synthesizability based on a library of building blocks and established reaction principles. plos.orguni-frankfurt.de By using known bioactive reference ligands like this compound, DOGS can generate novel compounds that are structurally similar or isofunctional. researchgate.netnih.govd-nb.info The algorithm assesses the quality of designed compounds by measuring their similarity to reference ligands using graph kernel methods, considering structural and pharmacophoric features. plos.org This approach allows for the exploration of chemical space around the this compound structure, potentially identifying new analogs with improved characteristics or novel chemotypes. plos.orgnih.gov

Chemoenzymatic and Bio-orthogonal Synthesis Considerations for Peptidomimetic Analogues

Chemoenzymatic synthesis combines chemical and enzymatic reactions to synthesize molecules, offering advantages such as selectivity and mild reaction conditions. rsc.org This approach is relevant for the synthesis of peptidomimetic analogues of this compound, particularly those incorporating ncAAs or complex structural features. While direct application to this compound synthesis is not explicitly detailed in the search results, chemoenzymatic methods have been successfully applied to synthesize chiral intermediates for pharmaceuticals and complex biomolecules like N-glycans. rsc.orgnih.govnih.gov This suggests that similar strategies could be employed to synthesize stereochemically defined or complex this compound analogs.

Bio-orthogonal synthesis involves chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.gov The incorporation of amino acids with bio-orthogonal labels is attractive for various studies, including structure-functional analysis through cross-linking and click reactions. mdpi.com While the provided information does not directly link bio-orthogonal synthesis to this compound itself, the broader context of incorporating ncAAs with bio-orthogonal tags into peptides and proteins highlights a potential avenue for developing this compound analogs that can be studied or utilized in biological environments using bio-orthogonal chemistry. mdpi.com This could involve incorporating functional groups into this compound or its peptidomimetic analogs that are compatible with bio-orthogonal reactions, enabling targeted modifications or conjugation in biological systems.

Advanced Structural Characterization of L Napamp and Its Complexes

X-ray Crystallographic Analysis of L-Napamp-Thrombin Complexes

X-ray crystallography has been a pivotal technique in elucidating the precise binding mode of this compound within the active site of thrombin. Studies involving the co-crystallization of thrombin with this compound have yielded high-resolution structural data, revealing the intricate details of the complex formation.

Determination of this compound Moiety Electron Density and Refinement

The X-ray crystal structure of bovine epsilon-thrombin in complex with N alpha-2-naphthyl-sulfonyl-L-3-amidinophenylalanyl-4-methylpiperidide (this compound) was determined at a resolution of 2.5 Angstroms. nih.govresearchgate.net The crystallographic refinement of this complex was carried out to an R-value of 0.19. nih.govresearchgate.net Within the resulting electron density maps, the this compound moiety was found to be completely and unambiguously defined, allowing for confident placement and refinement of its atomic coordinates. nih.govresearchgate.net

High-Resolution Structural Insights into Complex Formation

A notable finding from the crystallographic analysis is the beneficial effect of the additional 4-methyl group on the piperidine (B6355638) ring of this compound, which leads to a 17-fold better binding affinity compared to its counterpart without the methyl group. nih.govresearchgate.net This enhanced binding is attributed to the more complete spatial occupancy of the hydrophobic S2-cavity within the thrombin binding site by the methyl group. nih.govresearchgate.net This occupancy accounts for a decrease in the free energy of binding, estimated to be comparable to the value anticipated for filling a stable empty cavity of similar size by a methyl group. nih.gov

Conformational Analysis of this compound within Protein Binding Pockets

The conformation adopted by a ligand upon binding to a protein pocket is crucial for effective interaction and high affinity. In the thrombin-bound state, the terminal naphthyl and piperidine groups of this compound are observed to fold together into a compact entity. researchgate.net This specific conformation allows this compound to optimally engage with the features of the thrombin active site, including the S1 and S2 pockets. The ability of a ligand to adopt a conformation complementary to the binding site is a key aspect of molecular recognition. ucl.ac.uknih.gov Analysis of ligand conformations within protein binding sites can help in understanding the flexibility of both the ligand and the protein pocket and can inform the design of improved binders. ucl.ac.uk

Molecular Electrostatic Potential Mapping of this compound Systems

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its behavior in electrostatic interactions. The MEP at a given point in the vicinity of a molecule represents the force that a positive test charge would experience at that point due to the molecule's charge cloud. uni-muenchen.deopenmopac.net Mapping the MEP onto the molecular surface, often defined by a constant electron density value, provides a visual representation of the molecule's electrophilic and nucleophilic regions. uni-muenchen.de Regions of negative electrostatic potential are typically associated with areas where a molecule can be attacked by an electrophile or can engage in favorable interactions with positively charged species, while positive regions indicate potential sites for nucleophilic attack or interaction with negative charges. uni-muenchen.de

MEP mapping is a valuable tool for assessing a molecule's reactivity and understanding how it might interact with the electrostatic environment of a protein binding pocket. While the general principles and applications of MEP mapping are well-established in computational chemistry for analyzing molecular systems uni-muenchen.deopenmopac.net, specific detailed studies focusing solely on the molecular electrostatic potential mapping of this compound systems were not found in the literature searches conducted. Such studies could provide further insights into the electrostatic contributions of this compound's interaction with thrombin and other potential binding partners.

Molecular Interaction Profiles and Target Binding Dynamics of L Napamp

Thrombin Binding Specificity and Detailed Interactions

L-Napamp has been shown to act as an inhibitor of thrombin, a crucial enzyme in the coagulation cascade. Structural analysis has provided a detailed understanding of how this compound engages with the thrombin active site.

Crystallographic studies, such as the 2.5 Angstrom structure of bovine epsilon-thrombin in complex with this compound, have revealed the specific binding orientation of the compound within the thrombin active site bio-fount.comepa.gov. A dominant feature of this interaction is the fixation of the 3-amidinophenyl ring of this compound within the S1-pocket of thrombin bio-fount.com. This pocket is a key specificity determinant for thrombin, typically accommodating arginine or lysine (B10760008) residues of its substrates and inhibitors. The amidino group of the phenyl ring is crucial for engaging with the negatively charged Asp189 residue at the base of the S1 pocket, forming a salt bridge.

This compound's binding geometry is reported to be almost identical to that of the related 4-methyl deficient derivative, TAPAP bio-fount.com. The presence of the additional 4-methyl group in this compound contributes to a 17-fold better binding affinity compared to its 4-methyl deficient counterpart bio-fount.com. This enhanced binding is attributed to the more complete spatial occupancy of the hydrophobic S2-cavity, leading to a decrease in free energy of binding of approximately 1.5 kcal/mol bio-fount.com. This value is comparable to the anticipated energy decrease from filling a stable empty cavity of similar size with a methyl group bio-fount.com.

Detailed analysis of the crystal structure indicates specific hydrogen bond lengths between atoms of this compound and the backbone atoms of Gly 216. For instance, hydrogen bond lengths between the inhibitor and Gly 216 have been reported in the range of 2.7 to 3.2 Angstroms. These specific interactions contribute significantly to the stability and affinity of this compound for thrombin.

The inhibition constant (Ki) for this compound against human thrombin has been reported to be 2.5 nM, indicating high affinity binding. This demonstrates this compound's potency as a thrombin inhibitor.

Here is a summary of this compound's binding to Thrombin:

| Interaction Feature | Detail |

| Primary Binding Site | Thrombin Active Site |

| Key Pocket Engagement | S1-Pocket (via 3-amidinophenyl ring) |

| Critical Residue Interaction | Asp189 (S1-pocket, salt bridge with amidino group) |

| Significant Hydrogen Bond | Interaction with Gly 216 bio-fount.com |

| Contribution of 4-methyl | 17-fold better binding, fills hydrophobic S2-cavity bio-fount.com |

| Binding Affinity (Human) | Ki = 2.5 nM |

GABA Receptor Binding Affinities

This compound has also been identified as a compound exhibiting affinity for GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. These receptors are classified into two main types: GABA A and GABA B.

Studies investigating the interaction of this compound with GABA A receptors have determined its binding affinity. This compound demonstrates an affinity for GABA A receptors with a Ki value of 1.4 µM, as determined by its displacement of [3H]GABA binding in rat brain membranes. GABA A receptors are ligand-gated ion channels, and compounds interacting with them can act as agonists, antagonists, or modulators.

This compound also shows affinity for GABA B receptors. Research indicates that this compound has a higher affinity for GABA B receptors compared to GABA A receptors. Its binding affinity for rat GABA B receptors has been determined to be 5.1 nM, based on the displacement of [3H]GABA binding in brain membranes. GABA B receptors are G protein-coupled receptors that mediate slow inhibitory synaptic transmission.

Here is a comparison of this compound's binding affinities for GABA A and GABA B receptors:

| Receptor Type | Binding Affinity (Ki) | Measurement Method | Source Organism |

| GABA A Receptor | 1.4 µM | Displacement of [3H]GABA binding | Rat brain membranes |

| GABA B Receptor | 5.1 nM | Displacement of [3H]GABA binding | Rat brain membranes |

This data indicates that this compound binds to both GABA A and GABA B receptors, with a significantly higher affinity for the GABA B subtype in rat brain membranes.

Preclinical Pharmacological Investigation of L Napamp: in Vitro and in Silico Perspectives

In Vitro Binding Assays and Receptor Displacement Studies

In vitro binding assays are fundamental tools in preclinical pharmacology to characterize the interaction between a compound and its target receptor or enzyme. These assays provide crucial data on binding affinity, potency, and selectivity. Competitive binding experiments, for instance, involve a ligand of interest competing with a known radioligand for available binding sites on the target. nih.gov Analysis of the competition data yields an IC50 value, which indicates the concentration of the compound required to displace 50% of the radioligand, serving as a measure of its receptor affinity. nih.gov The equilibrium dissociation constant (Kd) can also be determined from saturation binding studies, providing another gauge of receptor binding affinity. nih.gov

L-NAPAMP has been investigated for its inhibitory activity against bovine epsilon-thrombin. Studies have determined its inhibition constant (Ki) for this enzyme. The Ki value reflects the potency of an inhibitor, with lower values indicating stronger binding and greater inhibitory effect. Research has shown that this compound exhibits potent enzyme inhibition. Comparisons have been made between the Ki values of this compound and related compounds, such as D-NAPAP, revealing insights into the structural features that contribute to inhibitory potency. For example, this compound and D-NAPAP have been reported to have identical Ki values in some contexts, suggesting similar interactions at the binding site despite their stereochemical differences. The binding of this compound to thrombin has been described as involving the molecule folding into a compact entity within the thrombin-bound state.

Table 1: Illustrative Inhibition Constants (Ki) for Thrombin Inhibitors

| Compound | Target Enzyme | Ki (nM) | Reference |

| This compound | Bovine ε-Thrombin | ~2.5 | |

| D-NAPAP | Bovine ε-Thrombin | ~2.5 | |

| NAPAMP | Trypsin | Mentioned as known inhibitor |

Note: Ki values can vary depending on experimental conditions and the specific enzyme source.

The crystallographic structure of bovine epsilon-thrombin in complex with this compound has been solved, providing a detailed, atomic-level view of how this compound interacts with the enzyme's active site. This structural information is invaluable for understanding the binding mode and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. The this compound moiety has been reported to be clearly defined within the electron density maps obtained from crystallographic refinement. This structural data complements the binding assay results by providing a physical basis for the observed affinities and potencies.

In Silico Modeling for Mechanism of Action Elucidation

In silico modeling techniques play a significant role in modern preclinical research, aiding in the prediction of a compound's mechanism of action and guiding the design of novel molecules. Computational methods, such as de novo design algorithms, can generate hypothetical chemical structures with desired biological activities. These methods often utilize ligand-based or receptor-based scoring approaches to assess the potential of generated compounds.

This compound has been referenced in the context of in silico drug design, specifically as a known inhibitor used in the development or validation of computational tools. For example, NAPAMP has been mentioned as a known trypsin inhibitor in studies describing reaction-driven de novo design software like DOGS (Design of Genuine Structures). Such software aims to generate novel bioactive compounds and can propose synthesis routes for the designed molecules. The use of known active compounds like NAPAMP as reference ligands helps in evaluating the performance of these in silico design methods.

In silico approaches can also be used to predict the mechanism of action of compounds by analyzing their structural features and comparing them to molecules with known targets. Network-based inference methods, for instance, can predict potential new targets for known drugs and novel chemical entities by integrating information on drug-target interactions and chemical substructures. While specific in silico modeling studies solely focused on elucidating the complete mechanism of action of this compound beyond thrombin inhibition were not prominently detailed in the search results, the compound's use as a reference in de novo design studies underscores its relevance in the development and application of computational methods for understanding molecular interactions and designing potential therapeutics. The structural information obtained from crystallography (Section 6.1) also serves as a critical input for in silico studies, allowing for receptor-based modeling and docking simulations to further explore binding interactions.

Methodological Considerations for Pharmacodynamic Assessments in Preclinical Models

Pharmacodynamic (PD) assessments in preclinical models are essential for understanding the biological effects of a compound and the relationship between drug exposure and response. These studies help to characterize the compound's efficacy and the duration of its action in a living system. Methodological considerations in preclinical PD assessments include the selection of appropriate animal models, the choice of biomarkers to measure the pharmacological effect, and the timing and frequency of sample collection.

Model-based analysis of preclinical pharmacokinetic-pharmacodynamic (PK-PD) data is a key component of drug discovery. PK-PD modeling integrates information on drug concentrations in the body (pharmacokinetics) with measures of the drug's effect (pharmacodynamics) to build mathematical models that describe the exposure-response relationship. These models can be used to predict drug behavior, estimate optimal dosing regimens for further studies, and facilitate the translation of preclinical findings to clinical predictions. Automated analysis approaches can streamline the process of analyzing routinely generated preclinical PK-PD data, improving efficiency and reducing errors.

For a compound like this compound, which acts as a thrombin inhibitor, preclinical pharmacodynamic assessments would likely involve measuring markers of thrombin activity or downstream effects of thrombin inhibition in relevant animal models. Methodological considerations would include selecting a species appropriate for studying the target and the disease context (if applicable), determining the route of administration, and choosing sensitive and reliable assays to quantify the PD response. The timing of PD measurements relative to dose administration is critical to capture the dynamic nature of the drug effect. Integrating these PD data with pharmacokinetic data through modeling allows for a more comprehensive understanding of the compound's pharmacological profile in a living system. While specific details of preclinical pharmacodynamic studies for this compound were not extensively provided in the search results, the general principles and methodologies of preclinical PD assessment and PK-PD modeling are directly applicable to characterizing the in vivo effects of this compound.

Computational Chemistry and Rational Design Strategies Utilizing L Napamp

L-Napamp as a Reference Ligand for Generating Novel Bioactive Entities

This compound serves as a valuable reference ligand in the design of novel bioactive entities, particularly within the realm of serine protease inhibitors. The solved crystal structure of bovine epsilon-thrombin in complex with this compound at a resolution of 2.5 Angstroms has been crucial in this regard researchgate.netresearchgate.netnih.gov. This structure clearly defines the binding mode of this compound within the thrombin active site, illustrating its interactions with key pockets such as the S1-pocket and the S2-cavity researchgate.netnih.gov.

Comparisons between this compound and related inhibitors, such as N alpha-tosyl-(3-amidinophenyl)alanine piperidide (TAPAP), have highlighted the importance of specific structural features for binding affinity researchgate.netnih.gov. The presence of a 4-methyl group on the piperidine (B6355638) ring of this compound, for instance, results in a significantly better binding affinity (17-fold improvement) compared to the 4-methyl deficient TAPAP researchgate.netnih.gov. This enhanced binding is attributed to the more complete spatial occupancy of the hydrophobic S2-cavity by the additional methyl group, leading to a favorable decrease in free energy of binding nih.gov. Such detailed structural and binding information makes this compound an excellent starting point or reference structure for the design of analogues with potentially improved potency or selectivity. The principle of filling stable empty cavities in the binding pocket, exemplified by this compound, is recognized as a general strategy to enhance binding energy nih.govresearchgate.net.

Ligand-Based Computational Approaches for this compound Analogue Generation

Ligand-based computational approaches leverage the structural and activity information of known active compounds, such as this compound, to identify or design novel molecules with similar biological properties researchgate.net. Given the detailed understanding of this compound's interaction with thrombin based on crystallographic data, various ligand-based methods can be applied.

These methods can include pharmacophore modeling, which abstracts the essential features of this compound required for thrombin binding into a 3D model. This pharmacophore can then be used to screen large databases of compounds to find potential new inhibitors. Similarity searching, another ligand-based technique, can identify molecules structurally similar to this compound that are likely to share its activity researchgate.net. Furthermore, computational approaches suitable for scaffold-hopping can utilize this compound as a reference to suggest novel chemical scaffolds that retain the key binding interactions while possessing different core structures researchgate.net. These approaches facilitate the generation of diverse sets of this compound analogues for further evaluation.

Predictive Modeling of Bioactivity and Synthesizability for this compound-Derived Compounds

Predictive modeling plays a crucial role in prioritizing this compound-derived compounds generated through computational design or analogue synthesis. Once potential analogues are identified, computational models can predict their likely bioactivity (e.g., binding affinity to thrombin) before experimental synthesis and testing researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) models can be built using this compound and a series of its known analogues with measured activities. These models correlate structural descriptors of the compounds with their biological activity, allowing for the prediction of activity for newly designed analogues. Molecular docking and scoring can also predict the binding mode and affinity of analogues to the thrombin active site based on the protein's crystal structure researchgate.netresearchgate.netnih.gov.

Beyond bioactivity, predictive modeling can also assess the synthesizability of designed this compound analogues. Some computational platforms are integrated with algorithms that can suggest potential synthesis routes for designed compounds, aiding medicinal chemists in prioritizing molecules that are not only predicted to be active but are also feasible to synthesize in the laboratory researchgate.net. This integrated approach of predicting both bioactivity and synthesizability streamlines the drug discovery process, allowing for a more efficient exploration of the chemical space around the this compound scaffold.

Advanced Methodological Considerations and Future Research Directions for L Napamp

Integration of High-Resolution X-ray Crystallography with Advanced Computational Modeling

The precise characterization of the three-dimensional structure of L-Napamp, especially when in complex with its biological targets, is foundational for rational drug design. High-resolution X-ray crystallography is an indispensable tool for determining atomic and molecular structures, providing a detailed picture of electron density, chemical bonds, and intermolecular interactions. wikipedia.org Obtaining crystal structures at high resolution (typically defined as 1.5 Å or better) can reveal the precise binding mode of this compound-containing inhibitors, including the orientation of functional groups and the network of interactions with the target protein and surrounding water molecules. mdpi.comresearchgate.net

This empirical structural data serves as the critical starting point for advanced computational modeling. The synergy between these two fields allows for a deeper understanding of the molecular recognition processes and facilitates the in-silico design of next-generation compounds. Computational methods, including molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, leverage the static snapshot provided by crystallography to explore the dynamic behavior of the this compound-target complex, predict binding affinities, and elucidate the electronic nature of key interactions. This integrated workflow is crucial for structure-based drug design, enabling the iterative refinement of this compound derivatives to enhance potency and selectivity. wikipedia.org

| Phase | Methodology | Objective | Key Outcome |

|---|---|---|---|

| 1. Experimental Structure Determination | High-Resolution X-ray Crystallography | Determine the 3D structure of the this compound-protease complex. | Atomic coordinates of the bound ligand and target protein. |

| 2. System Preparation & Validation | Molecular Mechanics (MM) Force Field Parametrization | Prepare the crystal structure for simulation; develop accurate parameters for this compound. | A stable, solvated molecular system ready for dynamic simulation. |

| 3. Dynamic Behavior Analysis | Molecular Dynamics (MD) Simulations | Simulate the movement and interactions of the complex over time. | Understanding of conformational flexibility and stability of binding. |

| 4. Binding Energy Calculation | Free Energy Perturbation (FEP) or MM/PBSA | Quantitatively predict the binding affinity of this compound and its analogs. | Prioritization of compounds for synthesis and experimental testing. |

| 5. In-Silico Optimization | Structure-Based Virtual Screening and De Novo Design | Identify novel this compound derivatives with potentially improved binding. | Design of new chemical entities with enhanced therapeutic potential. |

Application of Non-Canonical Amino Acid Incorporation Techniques for this compound Peptidomimetic Optimization

Peptidomimetics are therapeutic candidates designed to mimic natural peptides while possessing improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy for peptidomimetic optimization. azolifesciences.com Techniques that enable the site-specific insertion of a unique building block like this compound into a peptide sequence are essential for creating novel protease inhibitors with tailored functions. azolifesciences.com

Several established methods can be employed for this purpose. In vivo nonsense suppression, for instance, utilizes an evolved, orthogonal pair of tRNA and aminoacyl-tRNA synthetase (aaRS) to reprogram a stop codon (e.g., the amber codon TAG) to encode for the desired ncAA. nih.gov This allows for the production of this compound-containing proteins within a cellular context. nih.gov Alternatively, cell-free protein synthesis (CFPS) systems offer a flexible platform for ncAA incorporation, as the open nature of the system allows for the direct addition of components and removal of competing factors, thereby increasing incorporation efficiency. frontiersin.org For modifications that are incompatible with ribosomal synthesis, semi-synthetic approaches involving chemical synthesis and protein ligation provide a robust alternative, offering the ability to incorporate a wide variety of unnatural side chains and backbone modifications. nih.gov

By incorporating this compound into a peptidomimetic scaffold, researchers can systematically probe structure-activity relationships, optimize binding interactions, and introduce novel functionalities to enhance therapeutic efficacy.

| Technique | Description | Advantages | Limitations |

|---|---|---|---|

| Nonsense Codon Suppression | An orthogonal tRNA/aaRS pair is used to incorporate an ncAA at a specific stop codon in living cells. nih.gov | Allows for protein production in a native cellular environment; widely used for structure-function studies. nih.gov | Competition with cellular release factors can limit yield; requires genome editing for high efficiency. nih.gov |

| Cell-Free Protein Synthesis (CFPS) | Protein synthesis is conducted in vitro using cell extracts, allowing direct manipulation of the reaction. frontiersin.org | High efficiency; incorporation of toxic ncAAs is possible; rapid prototyping. frontiersin.org | Lower overall protein yield compared to in vivo systems; can be cost-intensive. |

| Semi-Synthetic Ligation | A chemically synthesized peptide containing the ncAA is ligated to a recombinantly expressed protein fragment. nih.gov | Not limited by the ribosome, allowing for a wide variety of modifications; high purity of the final product. nih.gov | Technically demanding; generally limited to smaller proteins or protein domains. |

Future Directions in this compound-Based Protease Inhibitor Development

The development of protease inhibitors remains a critical area of research, particularly for combating viral diseases where proteases are essential for viral replication and maturation. nih.govumn.edu A primary challenge in this field is the evolution of drug resistance, which can render therapies ineffective. elifesciences.org Future research on this compound-based inhibitors should be directed toward creating more robust and durable therapeutic agents.

A key future direction is the design of "evolution-resistant" inhibitors. By using this compound to form interactions with highly conserved regions of the protease active site, it may be possible to create inhibitors that are less susceptible to resistance mutations. elifesciences.org Furthermore, exploring the inhibition of allosteric sites—locations on the enzyme outside of the active site—represents a promising strategy. nih.gov The unique chemical structure of this compound could be leveraged to develop potent and specific allosteric inhibitors, offering a different mechanism of action that could circumvent active-site mutations.

Another important goal is the development of broad-spectrum antiviral agents. Many viruses, such as coronaviruses and flaviviruses, utilize structurally similar proteases. umn.edu By targeting conserved features across a family of viral proteases, this compound-based peptidomimetics could be engineered as broad-spectrum inhibitors, providing a rapid-response platform for current and future viral threats. This approach would be invaluable in strengthening preparedness against future pandemics.

| Strategy | Rationale | Potential Contribution of this compound |

|---|---|---|

| Evolution-Resistant Inhibitors | To combat the rapid emergence of drug-resistant viral strains by targeting conserved enzyme features. elifesciences.org | This compound's unique structure can be designed to form interactions that are critical for enzyme function, making escape mutations less viable. |

| Allosteric Inhibition | To modulate enzyme activity by binding to a site other than the active site, offering a novel mechanism of action. nih.gov | The chemical diversity offered by this compound can be used to create specific binders for less-conserved allosteric pockets. |

| Broad-Spectrum Antivirals | To develop single drugs effective against multiple related viruses, enhancing pandemic preparedness. umn.edu | This compound can serve as a core scaffold that is modified to target conserved structural elements across a family of viral proteases. |

| Targeting Host Proteases | To inhibit host enzymes that are co-opted by viruses for entry or replication, reducing the chance of viral resistance. nih.gov | Design of highly selective this compound inhibitors for host targets like cathepsins to block viral processing. |

Q & A

Q. What are the validated protocols for synthesizing L-Napamp with high enantiomeric purity?

- Methodological Answer : Synthesis of this compound requires strict control over chiral centers. Use asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution to ensure enantiomeric purity. Validate purity via chiral HPLC coupled with polarimetry . Optimize reaction conditions (temperature, solvent polarity) to minimize racemization. Post-synthesis, employ recrystallization in non-polar solvents for further purification. Analytical validation should include NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography for structural confirmation .

Q. Which analytical techniques are considered gold standards for characterizing this compound’s stability under physiological conditions?

- Methodological Answer : Stability studies should simulate physiological pH (7.4), temperature (37°C), and ionic strength. Use HPLC-UV or UPLC-MS to monitor degradation products over time. Accelerated stability testing (e.g., 40°C/75% RH) can predict shelf-life. For real-time degradation kinetics, apply Arrhenius equation modeling. Pair with FTIR or Raman spectroscopy to detect structural changes in solid-state formulations .

Q. How can researchers ensure reproducibility in this compound’s pharmacokinetic (PK) studies across different preclinical models?

- Methodological Answer : Standardize animal models (e.g., Sprague-Dawley rats vs. C57BL/6 mice) and dosing regimens (oral vs. intravenous). Use isotope-labeled internal standards (e.g., ¹³C-L-Napamp) in LC-MS/MS assays to minimize matrix effects. Report bioavailability calculations using non-compartmental analysis (NCA) with tools like Phoenix WinNonlin. Cross-validate results with microdialysis or PET imaging for tissue-specific PK .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological mechanisms of this compound across in vitro and in vivo models?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., cell line specificity, dosing schedules). Perform head-to-head experiments under harmonized conditions. Use CRISPR-engineered cell lines to isolate target pathways. For in vivo contradictions, apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile exposure-response disparities. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. How can computational methods predict this compound’s off-target interactions in polypharmacological contexts?

- Methodological Answer : Use molecular docking (AutoDock Vina, Glide) against structural databases (PDB, ChEMBL) to identify off-target candidates. Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Apply cheminformatics tools (KNIME, RDKit) to analyze pharmacophore similarity to known off-target ligands. Experimental validation via thermal shift assays (TSA) or cellular thermal shift assays (CETSA) confirms computational hits .

Q. What experimental designs optimize this compound’s targeted delivery to overcome blood-brain barrier (BBB) limitations?

- Methodological Answer : Develop prodrugs with BBB-penetrating moieties (e.g., lipidic conjugates). Test permeability using in vitro BBB models (hCMEC/D3 cells) and in situ brain perfusion in rodents. Employ nanoparticle carriers (PLGA, liposomes) functionalized with transferrin receptors for active transport. Quantify brain uptake via LC-MS/MS and correlate with behavioral endpoints in neuroinflammatory models .

Data Contradiction and Validation Frameworks

Q. How should researchers address discrepancies in this compound’s cytotoxicity profiles between 2D and 3D cell culture models?

- Methodological Answer : Replicate studies using standardized 3D models (spheroids, organoids) with matched cell lines and culture media. Assess penetration kinetics via confocal microscopy with fluorescent analogs. Apply the FINERMAPS framework to evaluate feasibility, novelty, and relevance of model choice. Use RNA-seq to compare gene expression profiles between 2D and 3D systems, identifying microenvironment-specific resistance mechanisms .

Q. What statistical approaches are recommended for meta-analysis of this compound’s efficacy in heterogeneous clinical trial data?

- Methodological Answer : Use random-effects models (RevMan, MetaXL) to account for inter-study variability. Perform subgroup analysis by patient stratification (e.g., age, genetic biomarkers). Assess publication bias via funnel plots and Egger’s test. Apply GRADE criteria to evaluate evidence quality. For Bayesian meta-analysis, use Stan or JAGS to model posterior distributions of effect sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.